4-Methylbenzo[d]isothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NS |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
4-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3 |
InChI Key |
HXHHGUVSEOTDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NSC2=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylbenzo D Isothiazole and Its Derivatives
Ring-Forming Reactions for Benzo[d]isothiazole Core Construction
The construction of the benzo[d]isothiazole heterocyclic system is predominantly achieved by forming the isothiazole (B42339) portion onto a pre-existing benzene (B151609) ring. These strategies can be broadly categorized into intramolecular cyclizations, where a single substrate contains all the necessary atoms, and intermolecular approaches, which involve the reaction of two or more separate components.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy for synthesizing the benzo[d]isothiazole core, often involving the formation of a key nitrogen-sulfur (N-S) bond. These methods benefit from favorable kinetics and often provide high yields and regioselectivity. Starting materials are typically benzene derivatives appropriately substituted with nitrogen- and sulfur-containing functional groups in an ortho relationship.
Transition-metal catalysis has emerged as a highly effective tool for forging the N-S bond in the final ring-closing step. Copper catalysts, in particular, have been extensively used for the oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors.
In a notable example, a Cu(I)-catalyzed method was developed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. researchgate.netnih.gov This reaction proceeds via an N-H/S-H coupling under an oxygen atmosphere, offering an efficient, scalable, and high-yielding route that tolerates a wide array of functional groups. researchgate.netnih.gov The use of a catalytic amount of a simple copper salt, such as CuI or CuCl, makes this an attractive and practical approach. researchgate.netnih.gov
Beyond copper, other transition metals have been employed. Nickel-catalyzed syntheses, for instance, can generate benzo[d]isothiazolones through a direct C-H activation strategy. nih.gov Rhodium catalysts have also been utilized in the oxidative annulation of benzimidates with elemental sulfur to assemble the benzo[d]isothiazole ring. nih.gov
Table 1: Examples of Transition-Metal-Catalyzed Intramolecular Cyclizations
| Starting Material | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| N-Phenyl-2-mercaptobenzamide | CuI (0.3 mol%), O₂ | 2-Phenylbenzo[d]isothiazol-3(2H)-one | 99 | researchgate.netnih.gov |
| N-Butyl-2-mercaptobenzamide | CuI (0.3 mol%), O₂ | 2-Butylbenzo[d]isothiazol-3(2H)-one | 99 | researchgate.netnih.gov |
| N-Arylbenzimidamide | [Cp*Rh(MeCN)₃][SbF₆]₂, AgOAc, S₈ | 3-Arylbenzo[d]isothiazole | 85 | nih.gov |
| N-Arylbenzamide | Ni(OAc)₂, MBIP-amine ligand | 2-Arylbenzo[d]isothiazol-3(2H)-one | 81 | nih.gov |
As a green and sustainable alternative to chemical oxidants, electrochemistry provides a powerful tool for promoting intramolecular N-S bond formation. researchgate.net Electrochemical dehydrogenative cyclization protocols have been successfully applied to the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamide substrates. researchgate.net
These reactions are typically carried out under constant-current electrolysis in an undivided cell. This method avoids the need for stoichiometric chemical oxidants, producing hydrogen gas as the only byproduct, which aligns with the principles of green chemistry. researchgate.net The process has been shown to be effective for a variety of N-substituted 2-mercaptobenzamides, affording the corresponding products in moderate to good yields.
Table 2: Examples of Electrochemical Dehydrogenative Cyclization
| Starting Material | Electrolyte/Additive | Product Type | Yield (%) | Reference |
| N-Phenyl-2-mercaptobenzamide | (n-Bu)₄NBr | 2-Phenylbenzo[d]isothiazol-3(2H)-one | 86 | researchgate.net |
| N-Benzyl-2-mercaptobenzamide | (n-Bu)₄NBr | 2-Benzylbenzo[d]isothiazol-3(2H)-one | 82 | researchgate.net |
| N-(4-Methoxyphenyl)-2-mercaptobenzamide | (n-Bu)₄NBr | 2-(4-Methoxyphenyl)benzo[d]isothiazol-3(2H)-one | 91 | researchgate.net |
To circumvent the cost and potential toxicity associated with transition metals, several metal-free intramolecular cyclization strategies have been developed. These methods rely on the use of alternative reagents to promote the key N-S bond formation.
One such approach utilizes Selectfluor, a common electrophilic fluorinating agent, in a "fluorine-free" capacity. researchgate.net It facilitates a cascade reaction involving N-S bond formation and C(sp³)–S bond cleavage of 2-methylthiobenzamides to yield benzo[d]isothiazol-3(2H)-ones. researchgate.net Another strategy involves the use of N-bromosuccinimide (NBS) to activate aryl tert-butyl sulfoxides, which then undergo a Wittig-like reaction to form the benzo[d]isothiazole ring. nih.gov Additionally, KBr has been used as a catalyst for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere, providing excellent yields of the desired products.
Table 3: Examples of Metal-Free Intramolecular Ring Closure Strategies
| Starting Material | Reagents/Conditions | Product Type | Yield (%) | Reference |
| 2-(Methylthio)-N-phenylbenzamide | Selectfluor, MeCN, 80 °C | 2-Phenylbenzo[d]isothiazol-3(2H)-one | 94 | researchgate.net |
| N-Phenyl-2-mercaptobenzamide | KBr (20 mol%), O₂, DMSO, 100 °C | 2-Phenylbenzo[d]isothiazol-3(2H)-one | 98 | |
| Aryl tert-butyl sulfoxide | NBS, PPh₃, Et₃N | 3-Substituted benzo[d]isothiazole | High | nih.gov |
| ortho-Haloarylamidine | S₈, K₂CO₃, DMSO, 135 °C | 2,3-Diarylbenzo[d]isothiazole | 85 | nih.gov |
Intermolecular Approaches to Benzo[d]isothiazole Ring Systems
Intermolecular strategies construct the benzo[d]isothiazole core by bringing together two or more reactants, where one provides the benzene ring and the other(s) supply the requisite nitrogen and sulfur atoms. These methods offer flexibility in introducing diverse substituents. For instance, 2-halobenzamides can undergo transition-metal-catalyzed cascade reactions with various sulfur sources, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN), to form benzo[d]isothiazol-3(2H)-ones. nih.gov A CuCl-catalyzed reaction between a 2-iodobenzamide (B1293540) and sulfur powder is a representative example of this intermolecular C–S and N–S bond-forming cascade. nih.gov
While (3+2)-heterocyclization reactions are a well-established and powerful method for constructing five-membered rings, their application to form the core benzo[d]isothiazole skeleton is not widely reported in the literature. This approach is more commonly employed for the synthesis of non-fused isothiazole rings, for example, through the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate. Further research is required to develop direct (3+2)-heterocyclization pathways for the de novo synthesis of the benzo[d]isothiazole ring system.
Multi-Component Condensation Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. These strategies are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. In the context of 4-methylbenzo[d]isothiazole synthesis, MCRs offer an efficient alternative to traditional linear synthetic routes.
One notable example involves a three-component reaction utilizing enaminoesters, sulfur, and bromodifluoroacetamides or esters to construct the isothiazole ring. researchgate.net While not directly yielding this compound, the principles of this methodology can be adapted. For instance, a hypothetical multi-component strategy for a this compound derivative could involve the condensation of a properly substituted o-toluidine (B26562) derivative, a sulfur source, and a third component that facilitates the isothiazole ring closure. The key advantage of such an approach lies in its convergence, where the core scaffold is assembled in a single step from readily available precursors.
Recent research has also highlighted the use of elemental sulfur in three-component reactions to construct sulfur-containing heterocycles. researchgate.net These base-promoted oxidative sulfuration/cyclization reactions provide a direct pathway to fused thiazole (B1198619) systems. researchgate.net The application of such a strategy to an appropriately substituted aminonaphthalene precursor could potentially lead to naphtho[2,3-d]thiazole (B11907443) derivatives, which share a structural resemblance to the benzo[d]isothiazole core. researchgate.net
| Precursors | Reagents/Conditions | Product Type | Reference |
| Enaminoesters, Sulfur, Bromodifluoroacetamides/Esters | Not specified | Isothiazoles | researchgate.net |
| 2-Amino-1,4-naphthoquinone, Aldehyde, Elemental Sulfur | Base-promoted | Naphtho[2,3-d]thiazole | researchgate.net |
Nucleophilic Aromatic Substitution-Mediated Cyclizations
Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone of heterocyclic synthesis, providing a robust method for the formation of carbon-heteroatom bonds. In the synthesis of benzo[d]isothiazoles, SNAr-mediated cyclization is a key strategy, often involving the displacement of a leaving group on an aromatic ring by a sulfur nucleophile, followed by intramolecular cyclization.
An efficient, metal-free method for the preparation of benzo[d]isothiazol-3-amines exemplifies this approach. arkat-usa.org The synthesis commences with the reaction of sodium sulfide (B99878) with a 3-substituted-2-fluorobenzonitrile. arkat-usa.org In this initial step, the fluoride (B91410) ion acts as a leaving group and is displaced by the sulfide nucleophile in an SNAr reaction. The resulting intermediate then undergoes a direct reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish the final benzo[d]isothiazol-3-amine core. arkat-usa.org This one-pot procedure highlights the efficiency of SNAr-mediated cyclizations in constructing the benzo[d]isothiazole scaffold.
The versatility of this strategy allows for the introduction of various substituents on the aromatic ring, making it a valuable tool for generating libraries of benzo[d]isothiazole derivatives for further investigation. The reaction conditions are typically mild, and the starting materials are often commercially available or readily accessible.
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| 3-Substituted-2-fluorobenzonitrile | Sodium sulfide, Ammonia, Sodium hypochlorite | Thiophenolate intermediate | Benzo[d]isothiazol-3-amine | arkat-usa.org |
Functionalization and Derivatization Strategies of this compound Scaffolds
Directed C-H Activation for Regioselective Functionalization
Directed C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds with high levels of regioselectivity. dmaiti.comnih.gov This approach relies on the use of a directing group, which coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. dmaiti.com For the this compound scaffold, this methodology offers a powerful means to introduce a wide range of functional groups at specific positions on the aromatic ring.
Palladium-catalyzed C-H activation is a particularly well-developed area, with numerous applications in the functionalization of heterocycles. nih.govrsc.orgchemrxiv.org In a typical reaction, a directing group installed on the this compound core would guide a palladium catalyst to an adjacent C-H bond, enabling its conversion to a new C-X bond (where X can be carbon, oxygen, nitrogen, or a halogen). nih.gov The choice of directing group is crucial for achieving the desired regioselectivity. nih.gov
Rhodium-catalyzed C-H activation also presents a viable strategy for the functionalization of benzo[d]isothiazole derivatives. nih.gov For instance, rhodium(III) catalysts have been shown to effectively catalyze the C-H functionalization of benzhydroxamic acids with alkenes, leading to the formation of dihydroisoquinolones. nih.gov A similar approach could be envisioned for this compound, where a suitable directing group would facilitate the regioselective introduction of alkyl or aryl groups.
| Catalyst System | Directing Group | Functionalization | Key Feature | Reference |
| Palladium(II) acetate (B1210297) | Pyridine, Amide, etc. | Acetoxylation, Arylation | High site selectivity | nih.gov |
| [Cp*RhCl2]2 | Hydroxamic acid | Alkylation | Ligand-controlled regioselectivity | nih.gov |
| Palladium-based | Nitrile-based templates | Distal C-H functionalization | Access to meta and para positions | dmaiti.com |
Cross-Coupling Reactions (e.g., Suzuki, C-S, C-N coupling)
Cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. For the functionalization of the this compound scaffold, these reactions provide a reliable means to introduce a diverse array of substituents, thereby enabling the fine-tuning of its chemical and physical properties.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a widely used method for the formation of C-C bonds. nih.gov A halogenated derivative of this compound could be readily coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and functional group tolerance. nih.gov
Palladium-catalyzed C-S and C-N cross-coupling reactions are also invaluable for the derivatization of the this compound core. C-S bond formation can be achieved through the coupling of a halo-4-methylbenzo[d]isothiazole with a thiol, while C-N coupling can be accomplished by reacting it with an amine in the presence of a suitable palladium catalyst and ligand. These reactions provide access to a wide range of sulfur- and nitrogen-containing derivatives with potential applications in materials science and medicinal chemistry.
| Reaction Type | Coupling Partners | Catalyst/Ligand | Bond Formed | Reference |
| Suzuki-Miyaura | Halo-4-methylbenzo[d]isothiazole, Organoboron reagent | Pd(OAc)2/XPhos | C-C | nih.gov |
| C-S Coupling | Halo-4-methylbenzo[d]isothiazole, Thiol | Palladium-based | C-S | rsc.org |
| C-N Coupling | Halo-4-methylbenzo[d]isothiazole, Amine | Palladium-based | C-N | researchgate.net |
Side-Chain Functionalization and Modification
The methyl group at the 4-position of the this compound scaffold provides a valuable handle for further functionalization and modification. Side-chain engineering can significantly impact the molecule's properties, including its solubility, electronic characteristics, and biological activity. rsc.org
One common strategy for side-chain functionalization is halogenation, followed by nucleophilic substitution. For example, radical bromination of the methyl group using N-bromosuccinimide (NBS) would yield a 4-(bromomethyl)benzo[d]isothiazole (B13663050) derivative. This versatile intermediate can then be reacted with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups.
Alternatively, the methyl group can be oxidized to an aldehyde or a carboxylic acid. These functional groups can then be used in a variety of subsequent transformations, such as Wittig reactions, reductive aminations, or amide bond formations, to further elaborate the side chain. These modifications can lead to the synthesis of novel derivatives with tailored properties. mdpi.com
| Starting Functionality | Reagent/Reaction | Resulting Functionality | Potential Subsequent Reactions | Reference |
| Methyl | N-Bromosuccinimide (NBS) | Bromomethyl | Nucleophilic substitution | arkat-usa.org |
| Methyl | Oxidizing agent (e.g., KMnO4) | Carboxylic acid | Amide coupling, Esterification | mdpi.com |
| Aldehyde | Amine, Reducing agent | Amine | Further N-alkylation | researchgate.net |
Strategic Atom Replacement and Ring Transformations
Strategic atom replacement and ring transformations offer a powerful approach to modify the core structure of this compound, leading to the creation of novel heterocyclic systems with potentially unique properties. These transformations can involve the replacement of one or more atoms within the isothiazole ring or the expansion or contraction of the ring system itself.
One example of a strategic atom replacement is the substitution of the sulfur atom in the isothiazole ring with another heteroatom, such as selenium, to form a benzo[d]isoselenazole derivative. arkat-usa.org This modification can significantly alter the electronic properties and biological activity of the molecule.
Ring transformation reactions can be used to convert the benzo[d]isothiazole scaffold into other heterocyclic systems. For example, the reaction of isothiazolium salts with certain reagents can lead to the formation of 1,2,3-thiadiazines. researchgate.net Similarly, the reaction of 3-isothiazoline-5-thiones with acetylenes can result in the formation of 4(5H)-thiazolones and 5,6-dihydro-4H-1,3-thiazin-4-ones. clockss.org Such transformations provide access to a diverse range of heterocyclic structures from a common benzo[d]isothiazole precursor. Furthermore, the synthesis of fused ring systems, such as imidazo[4,5-d]isothiazoles, from appropriately substituted isothiazolediamines demonstrates the potential for elaborating the core structure into more complex polycyclic systems. umich.edu
| Transformation Type | Starting Material Type | Reagents/Conditions | Resulting Ring System | Reference |
| Atom Replacement | Benzo[d]isothiazole precursor | Elemental Selenium | Benzo[d]isoselenazole | arkat-usa.org |
| Ring Transformation | Isothiazolium salt | Oxidizing agent | 1,2,3-Thiadiazine | researchgate.net |
| Ring Transformation | 3-Isothiazoline-5-thione | Dimethyl acetylenedicarboxylate | 4(5H)-Thiazolone | clockss.org |
| Ring Expansion | 3-Isothiazoline-5-thione | Reactive acetylenes | 5,6-Dihydro-4H-1,3-thiazin-4-one | clockss.org |
| Ring Annulation | Isothiazolediamine | Diethoxymethyl acetate or Thiocarbonyldiimidazole | Imidazo[4,5-d]isothiazole | umich.edu |
Mechanistic Investigations and Reaction Dynamics of 4 Methylbenzo D Isothiazole
Elucidation of Reaction Pathways and Transition States in Synthesis
The formation of the benzo[d]isothiazole ring system can proceed through several synthetic routes, with the specific pathway influencing the reaction kinetics and the stability of transition states. While direct mechanistic studies on 4-methylbenzo[d]isothiazole are specific, broader investigations into benzo[d]isothiazole synthesis offer significant insights.
Another synthetic strategy involves the intramolecular oxidative N-S bond formation. This approach is frequently employed for the synthesis of both non-fused and fused isothiazoles. arkat-usa.org For benzo[d]isothiazolones, 2-mercaptobenzamides are common starting materials in transition-metal-assisted syntheses. arkat-usa.org The reaction pathway in these cases involves the formation of a key N-S bond, often facilitated by an oxidizing agent. The transition state for this cyclization is a critical point in the reaction coordinate, and its stability can be influenced by the substituents on the aromatic ring and the nature of the metal catalyst.
Metal-free approaches have also been developed, such as the oxidative N-S bond formation from ortho-amidoarylthiols catalyzed by potassium bromide (KBr) in the presence of oxygen. arkat-usa.org The proposed mechanism for this reaction involves the in situ formation of bromine, which oxidizes the thiol to form an S-Br intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen leads to ring closure and elimination of HBr, regenerating the bromide catalyst. arkat-usa.org
The following table summarizes key aspects of different synthetic pathways for the benzo[d]isothiazole core:
| Synthetic Pathway | Key Precursors | Typical Conditions | Mechanistic Features |
| Rhodium-Catalyzed Oxidative Annulation | Benzimidates, Elemental Sulfur | [Cp*Rh(MeCN)3][SbF6]2, AgOAc, 100 °C | Involves a Rh(I)/Rh(III) redox cycle; mechanism supported by DFT calculations. arkat-usa.org |
| Intramolecular Oxidative N-S Bond Formation | 2-Mercaptobenzamides | Transition metal catalyst (e.g., Fe(III) complex), O2 | Formation of a key N-S bond, often through a metal-assisted oxidative process. arkat-usa.orgarkat-usa.org |
| Metal-Free Oxidative Cyclization | ortho-Amidoarylthiols | KBr (cat.), O2 | Involves in situ generation of Br2 as an oxidant and formation of an S-Br intermediate. arkat-usa.org |
| Electrochemical Synthesis | 2-Mercaptobenzamides | Electrochemical cell | Intramolecular N-H/S-H coupling with generation of hydrogen gas. arkat-usa.org |
Studies of Intermediate Formation and Transformation (e.g., S-nitroso intermediates)
The formation of transient intermediates is a hallmark of many synthetic routes leading to isothiazole (B42339) derivatives. While S-nitroso intermediates are not prominently documented in the synthesis of this compound, other key intermediates have been identified or proposed in related syntheses.
In the mechanistic investigation of a neat, ammonium (B1175870) thiocyanate-promoted synthesis of isothiazoles, the formation of a β-enaminone intermediate has been documented. rsc.org This intermediate arises from the reaction of the starting materials and undergoes subsequent cyclization to form the isothiazole ring. The isolation and characterization of such intermediates provide direct evidence for the proposed reaction pathway.
The table below outlines some of the intermediates involved in the synthesis of isothiazole and benzo[d]isothiazole systems:
| Synthetic Approach | Proposed/Identified Intermediate | Role in the Reaction |
| Ammonium Thiocyanate-Promoted Isothiazole Synthesis | β-enaminone | Undergoes cyclization to form the isothiazole ring. rsc.org |
| Synthesis from 3-substituted-2-fluoro-benzonitrile | Product of nucleophilic aromatic substitution with Na2S | Reacts with ammonia (B1221849) and an oxidant to form the benzo[d]isothiazole core. arkat-usa.org |
| KBr-Catalyzed Oxidative Cyclization | S-Br intermediate | Formed by the oxidation of the thiol precursor, facilitates intramolecular cyclization. arkat-usa.org |
Nucleophilic and Electrophilic Reactivity Profiles of the Isothiazole Moiety
The reactivity of the this compound is characterized by the interplay of the electron-donating methyl group and the inherent electronic properties of the isothiazole ring. The isothiazole ring itself is an aromatic system, but the presence of the nitrogen and sulfur heteroatoms leads to a non-uniform distribution of electron density, creating sites susceptible to both nucleophilic and electrophilic attack.
In general, for the isothiazole ring, positions 3 and 5 are considered favorable for attack by nucleophilic reagents, while position 4 is more susceptible to electrophilic attack. thieme-connect.com This can be attributed to the polarization of the ring system by the heteroatoms.
Computational studies, such as the use of Molecular Electrostatic Potential (MEP) maps, can provide a visual representation of the electrophilic and nucleophilic sites within a molecule. mdpi.com For benzothiazole (B30560) derivatives, MEP maps show that electron-rich regions (prone to electrophilic attack) are typically located around the heteroatoms, while electron-deficient regions (prone to nucleophilic attack) are found on the carbon atoms of the heterocyclic ring. mdpi.com
The reactivity of isothiazolium salts with nucleophiles has been studied, revealing that attack can occur at the sulfur atom, leading to ring-opening and subsequent recyclization to form different heterocyclic systems. researchgate.net
The following table summarizes the general reactivity profile of the isothiazole moiety:
| Position on Isothiazole Ring | Predicted Reactivity | Rationale |
| Position 3 | Favorable for nucleophilic attack | Electron-deficient carbon adjacent to two heteroatoms. thieme-connect.com |
| Position 4 | Favorable for electrophilic attack | Electron-rich carbon in the ring. thieme-connect.com |
| Position 5 | Favorable for nucleophilic attack | Electron-deficient carbon. thieme-connect.com |
It is important to note that the presence of the fused benzene (B151609) ring and the methyl group at position 4 in this compound will modulate this general reactivity profile. The methyl group, being electron-donating, would be expected to increase the electron density at position 4, potentially enhancing its reactivity towards electrophiles.
Role of Catalysts and Reagents in Modulating Reactivity and Selectivity
Catalysts and reagents play a pivotal role in directing the synthesis of this compound, influencing reaction rates, yields, and selectivity. A variety of catalytic systems, from transition metals to metal-free approaches, have been employed.
Transition Metal Catalysts:
Nano-nickel ferrite (B1171679) (NNF): An efficient, ligand-free synthesis of benzo[d]isothiazoles has been developed using a nano-nickel ferrite catalyst. This catalyst is reusable for up to five runs, highlighting its stability and economic viability. arkat-usa.org
Rhodium catalysts: As mentioned earlier, rhodium complexes have been used for the oxidative annulation of benzimidates. The catalyst facilitates the C-H activation and subsequent cyclization with sulfur. arkat-usa.org
Iron (III) complexes: A mononuclear iron (III) complex has been shown to be effective in catalyzing the N-S bond formation in the synthesis of benzo[d]isothiazolones from 2,2'-disulfanediyldibenzamides. arkat-usa.org
Metal-Free Catalysis and Reagents:
Potassium Bromide (KBr): In the absence of transition metals, KBr can act as a catalyst for the oxidative N-S bond formation. It facilitates the reaction by participating in a catalytic cycle involving the in situ generation of bromine. arkat-usa.org
Electrochemical synthesis: This method bypasses the need for chemical oxidants by using an electric current to promote the intramolecular N-H/S-H coupling of 2-mercaptobenzamides. arkat-usa.org
Ammonium thiocyanate (B1210189): This reagent has been used in the synthesis of isothiazoles, acting as a source of ammonia required for the ring closure. medwinpublishers.com
The choice of catalyst and reagents can significantly impact the reaction mechanism and the types of functional groups that are tolerated in the starting materials. For instance, metal-catalyzed reactions often proceed through different intermediates and transition states compared to their metal-free counterparts.
The table below provides a summary of various catalysts and reagents and their roles in the synthesis of benzo[d]isothiazoles:
| Catalyst/Reagent | Type of Synthesis | Role |
| Nano-nickel ferrite (NNF) | Ligand-free synthesis | Heterogeneous catalyst for C-S and N-S bond formation. arkat-usa.org |
| Rhodium complexes | Oxidative annulation | Homogeneous catalyst for C-H activation and cyclization. arkat-usa.org |
| Iron (III) complexes | N-S bond formation | Homogeneous catalyst for oxidative cyclization. arkat-usa.org |
| Potassium Bromide (KBr) | Metal-free oxidative cyclization | Pre-catalyst for the in situ generation of the bromine oxidant. arkat-usa.org |
| Ammonium thiocyanate | Isothiazole synthesis | Provides the nitrogen atom for the isothiazole ring. medwinpublishers.com |
Advanced Spectroscopic Characterization and Structural Elucidation in Research Context
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the molecular framework and the electronic environment of individual nuclei.
In a representative analysis of a substituted benzothiazole (B30560), ¹H NMR chemical shifts (δ) for the aromatic protons typically appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. nih.gov The methyl group protons of a compound like 4-Methylbenzo[d]isothiazole would be expected to appear significantly upfield. Similarly, ¹³C NMR provides signals for each unique carbon atom, with aromatic carbons resonating between 110-160 ppm. nih.gov
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning these signals.
COSY experiments establish correlations between adjacent protons (³J-coupling), helping to map the sequence of protons on the benzene (B151609) ring.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton.
The following table presents typical NMR data for a related benzothiazole derivative to illustrate the expected chemical shift ranges.
| Technique | Atom | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | Aromatic-H | 7.34 - 8.35 | Signals corresponding to protons on the benzene portion of the benzothiazole ring system. nih.gov |
| CH₃ | 3.80 | Signal for a methyl group attached to the heterocyclic system. nih.gov | |
| ¹³C NMR | Aromatic-C | 122.2 - 141.7 | Resonances for the carbon atoms within the fused aromatic rings. rsc.org |
| C=O | 190.3 | Example chemical shift for a carbonyl carbon attached to the ring system, demonstrating downfield shift. rsc.org |
This is an interactive data table. You can sort and filter the data as needed.
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing definitive insights into reaction mechanisms. wikipedia.org In this method, an atom in a reactant molecule is replaced with one of its isotopes, such as replacing ¹²C with ¹³C or ¹H with deuterium (²H). wikipedia.orgmusechem.com Since NMR is sensitive to the nuclear properties of atoms, these isotopic labels can be detected and tracked in the reaction products.
For a compound like this compound, isotopic labeling could be employed to:
Elucidate Biosynthetic Pathways: Determine the origin of specific atoms in naturally occurring analogues.
Track Rearrangements: Follow the movement of atoms during molecular rearrangements under thermal or photochemical conditions.
Verify Reaction Mechanisms: By synthesizing this compound with a ¹³C-labeled methyl group, for instance, one could follow the fate of this specific carbon in subsequent reactions, confirming the proposed mechanistic steps. The presence and position of the ¹³C label in the products can be unequivocally identified using ¹³C NMR and mass spectrometry. researchgate.net
X-ray Diffraction Analysis for Solid-State Structural Determination and Supramolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity.
For benzo[d]isothiazole derivatives, X-ray analysis reveals the planarity of the fused ring system and the spatial orientation of substituents. This information is critical for understanding the molecule's physical properties and its potential interactions with other molecules.
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules pack together in a crystal lattice. This packing is governed by a network of noncovalent interactions, which are fundamental to the field of crystal engineering. nih.gov For this compound and its derivatives, key interactions include:
Hydrogen Bonding: While the 4-methyl derivative itself lacks strong hydrogen bond donors, derivatives with amino or hydroxyl groups can form robust hydrogen bonds, directing the assembly into specific one-, two-, or three-dimensional networks. nih.gov
π-π Stacking: The planar, electron-rich aromatic system of the benzo[d]isothiazole core is prone to π-π stacking interactions, where parallel rings align to minimize repulsion and maximize attraction. nih.govnih.gov These interactions are crucial in stabilizing the crystal structure and influencing electronic properties.
Analysis of the crystal structure of a related thiazole (B1198619) derivative provides the following crystallographic data as an example.
| Parameter | Value | Unit |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a | 10.123 | Å |
| b | 12.456 | Å |
| c | 14.789 | Å |
| α | 90 | ° |
| β | 109.21 | ° |
| γ | 90 | ° |
| Volume | 1760.1 | ų |
This table contains example crystallographic data for a related heterocyclic compound to illustrate typical parameters obtained from X-ray diffraction analysis.
Vibrational Spectroscopy (IR, Raman) for Molecular Motion and Functional Group Analysis
For this compound, the spectra would be characterized by:
Aromatic C-H Stretching: Bands typically appearing above 3000 cm⁻¹. researchgate.net
Aliphatic C-H Stretching: Vibrations from the methyl group, found just below 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, often referred to as the "fingerprint region," which are characteristic of the fused heterocyclic aromatic system. mdpi.com
C-H Bending: In-plane and out-of-plane bending vibrations that provide information about the substitution pattern on the benzene ring.
The following table lists characteristic vibrational frequencies observed in benzothiazole-related structures.
| Vibrational Mode | Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| C=N Stretch | 1590 - 1620 | IR, Raman |
| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
This interactive table shows typical frequency ranges for key functional groups in benzothiazole-type compounds.
Mass Spectrometry (MS) for Elucidating Reaction Products and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk
Upon ionization in the mass spectrometer, the molecular ion (M⁺) of this compound (C₈H₇NS, molecular weight ≈ 149.21 g/mol ) would be formed. nih.gov This high-energy ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. chemguide.co.uk
Potential fragmentation pathways for benzo[d]isothiazoles could include:
Loss of a Methyl Radical: Cleavage of the methyl group to form a stable [M-CH₃]⁺ ion.
Ring Cleavage: Fragmentation of the isothiazole (B42339) ring, potentially involving the loss of small neutral molecules like HCN or sulfur-containing fragments.
Retro-Diels-Alder Reactions: If applicable to the specific ring system, this can lead to predictable fragmentation.
Analysis of reaction products by High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, further confirming product identity. rsc.org
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules. For organic compounds like this compound, this technique provides insights into the energy levels of bonding and non-bonding electrons. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy empty orbital, the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The structure of this compound, featuring a fused benzene ring and an isothiazole ring, contains π-bonds and non-bonding electron pairs (on the nitrogen and sulfur atoms). Consequently, the primary electronic transitions observed in its UV-Visible spectrum are π → π* and n → π* transitions. youtube.comuzh.ch
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of compounds with conjugated systems, such as the aromatic benzene ring in this compound. These transitions are typically high-energy and result in strong absorption bands. youtube.comslideshare.net
n → π Transitions:* These occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, is promoted to an antibonding π* orbital. youtube.comuzh.ch These transitions are generally of lower energy (occur at longer wavelengths) compared to π → π* transitions and have a much lower intensity (molar absorptivity). youtube.comuzh.ch
The specific wavelengths (λmax) of these absorption bands can be influenced by the solvent environment. A change in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. For instance, n → π* transitions commonly undergo a blue shift (shift to shorter wavelengths) in polar solvents because the polar solvent molecules can stabilize the non-bonding orbital, increasing the energy gap for the transition. youtube.com While specific experimental data for this compound is not extensively documented in readily available literature, the expected transitions can be summarized based on its structural components.
| Type of Electronic Transition | Orbitals Involved | Typical Chromophore | Expected Energy Requirement | Relative Intensity |
|---|---|---|---|---|
| π → π | Bonding π to Antibonding π | Aromatic Ring, C=N bond | High | High (Strong Absorption) |
| n → π | Non-bonding (N, S lone pairs) to Antibonding π | Heteroatoms in the ring system | Low | Low (Weak Absorption) |
Fluorescence and Light Scattering Studies of this compound Derivatives
Fluorescence is a photoluminescent process where a molecule absorbs a photon, promoting it to an excited electronic state, and then emits a photon as it returns to the ground state. The intrinsic fluorescence of the core this compound structure may be weak, but its derivatives can be engineered to create potent fluorescent probes. Research into related benzothiazole and thiazole structures demonstrates that strategic chemical modifications can dramatically enhance fluorescence properties for applications in cellular imaging and materials science. nih.govniscpr.res.inresearchgate.net
Studies on various benzothiazole derivatives show that their fluorescence emission can be tuned across the visible spectrum. For example, a study involving the synthesis of fifteen 2-aryl- and 2-heteroaryl-benzothiazole derivatives via Suzuki cross-coupling reactions reported fluorescence emissions in the range of 380 to 450 nm upon excitation at 330 nm. niscpr.res.inresearchgate.netniscpr.res.in The intensity and wavelength of the emission were highly dependent on the nature of the substituent attached to the benzothiazole core. niscpr.res.inresearchgate.net
Another theoretical study on benzothiazole-based probes designed to detect hydrazine (B178648) highlighted the importance of substituent effects on photophysical properties. nih.gov The introduction of cyano groups, for instance, was predicted to lead to a significantly larger Stokes shift (the difference between the absorption and emission maxima), which is a desirable characteristic for fluorescent probes to minimize self-absorption and improve detection sensitivity. nih.gov These findings suggest that similar derivatization of the this compound scaffold could yield compounds with tailored fluorescent properties, such as enhanced quantum yields and large Stokes shifts.
| Derivative Class | Modification Strategy | Observed/Predicted Photophysical Effect | Potential Application |
|---|---|---|---|
| 2-Aryl-benzothiazoles | Suzuki coupling of various phenylboronic acids | Fluorescence emission tunable between 380-450 nm. niscpr.res.inresearchgate.netniscpr.res.in | Fluorescent materials, optical devices |
| Substituted Benzothiazole-Thiazole Hybrids | Introduction of electron-donating or -withdrawing groups (e.g., -NH2, -CN) | Modulation of Stokes shift; cyano derivative predicted to have a large Stokes shift of 201 nm. nih.gov | High-sensitivity fluorescent probes |
| Thiazole Orange (TO) Derivatives | Modification of the benzothiazole and quinoline moieties | Enhanced fluorescence upon binding, suitable for cell labeling. nih.gov | Biological imaging, cancer cell labeling |
Light scattering studies, often performed in conjunction with fluorescence, can provide information on the aggregation state of molecules. For derivatives designed to be fluorescent probes in biological systems, dynamic light scattering (DLS) can be used to determine if the compounds form aggregates or nanoparticles in aqueous media, which can significantly affect their photophysical behavior and cellular uptake.
Computational and Theoretical Chemistry of 4 Methylbenzo D Isothiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of 4-Methylbenzo[d]isothiazole. These methods provide a microscopic understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to investigate the molecular structure of benzothiazole (B30560) derivatives. scirp.orgmdpi.com For this compound, methods like Hartree-Fock (HF) and DFT functionals such as B3LYP, BLYP, and B3PW91 are employed, typically with basis sets like 6-311G(d,p) or 6-31+G(d,p), to optimize the molecular geometry in the ground state. scirp.orgmdpi.com
DFT calculations, known for their balance of accuracy and computational cost, provide reliable predictions of geometric parameters like bond lengths and angles. scirp.org For instance, DFT-calculated bond lengths are often found to be in good agreement with experimental X-ray diffraction data for similar heterocyclic systems. mdpi.com These calculations are crucial for obtaining a stable, low-energy structure which serves as the foundation for subsequent predictions of reactivity and spectroscopic parameters.
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.75 Å |
| N-S | 1.65 Å | |
| C=N | 1.35 Å | |
| C-CH₃ | 1.52 Å | |
| Bond Angle | C-S-N | 95.0° |
| S-N-C | 110.0° | |
| C-C-CH₃ | 121.0° |
Note: The data in this table is illustrative and represents typical values for similar compounds calculated using DFT methods.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.comlibretexts.org
For this compound, the energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining its chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com The distribution of the HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In benzothiazole derivatives, the HOMO is often localized on the benzene (B151609) ring and the sulfur atom, while the LUMO may be distributed over the thiazole (B1198619) ring. mdpi.com
Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |
| Energy Gap | ΔE | 5.30 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.19 |
| Electronegativity | χ | 3.85 |
| Electrophilicity Index | ω | 2.79 |
Note: These values are hypothetical, based on typical results for benzothiazole derivatives from DFT calculations, and serve to illustrate the application of FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netimist.ma
For this compound, an MEP map would likely show the most negative potential (red/yellow) located around the nitrogen atom due to its high electronegativity and lone pair of electrons, making it a primary site for electrophilic interactions. scirp.org Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interactions. imist.ma
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is performed to identify the most stable three-dimensional arrangement of its atoms. While the fused ring system of benzo[d]isothiazole is largely rigid, the methyl group at the 4-position has rotational freedom. Computational methods can determine the preferred orientation of this group to minimize steric hindrance and achieve the lowest energy conformation. researchgate.net
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and bonds, MD can assess the stability of different conformations and the flexibility of the molecular structure. nih.gov When studying the interaction of this compound with a biological target, such as a protein, MD simulations are crucial for evaluating the stability of the ligand-protein complex, analyzing fluctuations in their conformations, and understanding the dynamic nature of their binding interactions. nih.govsamipubco.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. For this compound, DFT calculations can be used to compute various spectroscopic parameters.
Vibrational frequencies corresponding to infrared (IR) spectra can be calculated to help assign experimental absorption bands to specific molecular vibrations, such as C-H stretching or ring deformation modes. semanticscholar.orgnih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often showing good correlation with experimental spectra. mdpi.comnih.govepu.edu.iq Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions, absorption wavelengths (λmax), and oscillator strengths. scirp.orgdntb.gov.ua
Table 3: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Data | Predicted Value (B3LYP) | Typical Experimental Value |
| IR Frequency (cm⁻¹) | ||
| C-H Stretch (Aromatic) | 3080 | 3075 |
| C-H Stretch (Methyl) | 2950 | 2945 |
| C=N Stretch | 1610 | 1605 |
| ¹H NMR Chemical Shift (ppm) | ||
| Aromatic Protons | 7.20 - 8.10 | 7.15 - 8.05 |
| Methyl Protons | 2.50 | 2.45 |
| ¹³C NMR Chemical Shift (ppm) | ||
| Aromatic Carbons | 115 - 150 | 118 - 152 |
| Methyl Carbon | 18.0 | 17.5 |
Note: Predicted values are illustrative and depend on the specific computational method and basis set used. Experimental values are typical for this class of compounds.
In Silico Modeling for Biological Target Interactions
In silico modeling techniques are extensively used to predict and analyze the interactions between small molecules like this compound and biological macromolecules, which is crucial for drug discovery and design. physchemres.orgnih.gov
Molecular docking is a primary method used to predict the preferred binding orientation and affinity of a ligand to a protein's active site. nih.gov This technique can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govexcli.de By developing QSAR models for derivatives of benzo[d]isothiazole, it is possible to predict the biological activity of this compound and guide the design of new analogues with enhanced potency. physchemres.org These in silico approaches help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug development process. nih.gov
Molecular Docking Studies of this compound Ligands
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This technique is instrumental in drug discovery for identifying potential hits by screening large databases of compounds against specific protein targets. plos.org In the context of isothiazole (B42339) and its related benzothiazole derivatives, molecular docking studies have been pivotal in elucidating their binding modes with various biological targets.
For instance, studies on thiazole derivatives have identified potential inhibitors of the LasR receptor in Pseudomonas aeruginosa, a target for combating bacterial infections. plos.org Docking analyses revealed that these compounds fit well within the active site of the LasR protein. plos.org Similarly, docking studies of benzothiazole derivatives against the tyrosine kinase receptor p56lck, implicated in cancer, have been conducted to understand the structural requirements for inhibition. biointerfaceresearch.com These studies often identify key amino acid residues involved in hydrogen bonding and hydrophobic interactions, which are crucial for ligand binding and stability. plos.orgbiointerfaceresearch.com For example, the docking of a thiazole derivative, TC, with the LasR receptor showed a docking score of -12.4 Kcal/mol, with hydrogen bonds formed with residues such as TRP60, THR75, and ASP73. plos.org
In another study, newly synthesized thiazole derivatives were docked into the colchicine (B1669291) binding site of tubulin to evaluate their potential as tubulin polymerization inhibitors. nih.gov The results indicated that several compounds exhibited higher binding energies than the reference compound, combretastatin (B1194345) A-4, suggesting potent inhibitory activity. nih.gov For example, the free binding energies of some docked compounds ranged from -13.88 to -14.50 kcal/mol, surpassing that of combretastatin A-4 (-13.42 kcal/mol). nih.gov
The following table summarizes representative molecular docking findings for thiazole and benzothiazole derivatives with various protein targets.
| Compound Class | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
| Thiazole Derivative (TC) | LasR receptor | TRP60, THR75, ASP73, Ser129, Tyr64 | -12.4 | plos.org |
| Benzothiazole Derivatives | p56lck Tyrosine Kinase | Not specified | Not specified | biointerfaceresearch.com |
| 2,4-disubstituted thiazole derivatives | Tubulin (colchicine binding site) | Not specified | -13.88 to -14.50 | nih.gov |
| Benzothiazole Derivatives | Candida albicans N-myristoyltransferase | Not specified | Not specified | nih.gov |
| Thiazole Derivatives | Aromatase, EGFR, CDK2, Bcl-2 | Not specified | Good docking scores reported | mdpi.com |
Ligand-Receptor Binding Simulations
To further investigate the stability and dynamics of ligand-receptor complexes identified through molecular docking, molecular dynamics (MD) simulations are employed. nih.gov MD simulations provide a detailed view of the physical movements of atoms and molecules over time, offering insights into the stability of the complex and the nature of the interactions. nih.gov
The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone. physchemres.org A stable RMSD value over the simulation time indicates that the system has reached equilibrium. physchemres.org For example, in a study of thiazole derivatives as biofilm inhibitors, the RMSD values of the protein-ligand complexes remained below 0.3 nm, signifying stability during the 100 ns simulation. physchemres.org
Another important parameter analyzed in MD simulations is the root-mean-square fluctuation (RMSF), which measures the flexibility of individual amino acid residues. physchemres.org Lower RMSF values suggest less flexibility and a more stable binding of the ligand. physchemres.org Analysis of protein-ligand contacts, including hydrogen bonds, hydrophobic interactions, and water bridges, throughout the simulation provides a comprehensive understanding of the binding mode. plos.org For instance, stable hydrogen bond interactions between a thiazole ligand and residues TRP60, THR75, and ASP73 of the LasR receptor were maintained throughout the simulation period, indicating a strong and stable complex. plos.org
The following table summarizes key findings from molecular dynamics simulations of thiazole and benzothiazole derivatives.
| Compound Class | Target Protein | Simulation Duration | Key Findings | Reference |
| Thiazole Derivatives | Biofilm-associated protein | 100 ns | RMSD < 0.3 nm, indicating complex stability. | physchemres.org |
| Thiazole Derivative | LasR receptor | 50 ns | Stable hydrogen bonds with TRP60, THR75, and ASP73. | plos.org |
| Benzimidazole and Benzothiazole Derivatives | SARS-CoV-2 Mpro and ACE2 receptor | 100 ns | Analysis of RMSD values to estimate complex stability. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug design for predicting the activity of novel compounds and for understanding the structural features that influence their biological effects. nih.gov
For isothiazole derivatives, QSAR studies have been conducted to design new and selective inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov In one such study, a reliable relationship was established between four molecular descriptors and the anti-HCV activity of thirty-eight isothiazole derivatives. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to benzothiazole derivatives to understand their activity as inhibitors of Candida albicans N-myristoyltransferase. nih.gov These models yielded high cross-validated coefficients (q²) of 0.733 (CoMFA) and 0.738 (CoMSIA), indicating good predictive ability. nih.gov
The contour maps generated from CoMFA and CoMSIA models provide a visual representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov This information is crucial for guiding the modification of existing compounds to enhance their potency. nih.gov For example, 3D-QSAR models for thiazole derivatives as biofilm inhibitors have provided insights for designing new compounds with potentially higher inhibitory activity. physchemres.org
The following table presents the statistical parameters of representative QSAR models for isothiazole and benzothiazole derivatives.
| Compound Class | Target Activity | QSAR Model | q² | r² | r²_pred | Reference |
| Isothiazole Derivatives | Anti-HCV activity | ANN-QSAR | Not specified | Not specified | Not specified | nih.gov |
| Benzothiazole Derivatives | CaNmt inhibition | CoMFA | 0.733 | Not specified | Not specified | nih.gov |
| Benzothiazole Derivatives | CaNmt inhibition | CoMSIA | 0.738 | Not specified | Not specified | nih.gov |
| Thiazole Derivatives | Biofilm inhibition | CoMFA | 0.538 | 0.925 | 0.867 | physchemres.org |
| Thiazole Derivatives | Biofilm inhibition | CoMSIA | 0.593 | 0.905 | 0.913 | physchemres.org |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Methylbenzo D Isothiazole Derivatives
Rational Design of Derivatives Based on Molecular Features
The rational design of derivatives of the 4-methylbenzo[d]isothiazole scaffold is a strategic process that leverages the molecular features of the parent compound to achieve desired biological effects. This approach involves the targeted modification of the molecule to optimize its interaction with biological targets.
An example of the rational design of derivatives can be seen in the development of benzisothiazole-based C-glucosides as inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a target for anti-diabetic drugs. In these studies, the benzisothiazole moiety serves as a key structural component, and modifications are systematically made to explore the impact on inhibitory activity.
The design of these inhibitors often involves the introduction of various substituents to probe the binding pocket of the target protein. For instance, the incorporation of a 4-methylbenzyl group onto the benzisothiazole scaffold has been investigated. This particular substitution is part of a broader exploration of how different alkyl and aryl groups at this position influence the compound's ability to inhibit SGLT2. The selection of a methyl group, as well as other substituents, is a deliberate choice to systematically alter the steric and electronic properties of the molecule and to map the structure-activity landscape.
Impact of Substituent Effects on Reactivity and Biological Interactions
The introduction of different substituents to the this compound core has a profound impact on the molecule's reactivity and its interactions with biological systems. SAR studies are crucial in elucidating these effects and guiding the development of more effective compounds.
In the context of SGLT2 inhibitors, a series of benzisothiazole C-glucosides with substitutions at the 4-position of a benzyl (B1604629) group attached to the core have been synthesized and evaluated. The findings from these studies highlight the sensitivity of the biological activity to the nature of the substituent.
A study on benzisothiazole C-glucosides revealed that the 4-methylbenzyl substituted derivative was a potent SGLT2 inhibitor. To understand the SAR, a range of other substituents were also investigated. It was found that increasing the size of the 4-substituent from methyl to ethyl, isopropyl, and tert-butyl had a direct impact on the inhibitory potential. However, the introduction of a much larger 4-phenylbenzyl group led to a loss of potency, suggesting a size limitation for this position. Furthermore, the electronic nature of the substituent was also shown to be important, with 4-alkoxy derivatives being less potent than their corresponding 4-alkyl counterparts. The position of the substituent was also critical, as a methyl group in the meta-position was not well-tolerated, leading to a significant decrease in activity.
The following interactive data table summarizes the SAR findings for a series of 4-substituted benzyl benzisothiazole C-glucoside SGLT2 inhibitors.
In a separate line of research, a series of hydrazone derivatives containing the 4-methylbenzo[d]thiazole (B149020) moiety were synthesized and evaluated for their fungicidal activities. The results from this study also underscored the importance of substituent effects on biological activity, indicating that specific substitutions on the hydrazone side chain could lead to compounds with excellent fungicidal properties.
Pharmacophore Elucidation and Optimization Strategies for Enhanced Bioactivity
A thorough review of the scientific literature did not yield specific studies on the pharmacophore elucidation and optimization strategies for this compound derivatives. While pharmacophore modeling is a common approach in drug design for related heterocyclic systems like benzothiazoles and isothiazolidinediones, dedicated research on the 4-methyl substituted benzisothiazole scaffold appears to be limited in this regard. The development of a specific pharmacophore model for this class of compounds would require a set of biologically active molecules with sufficient structural diversity to identify the key chemical features responsible for their activity.
Combinatorial Chemistry Approaches in this compound Library Synthesis
Based on a comprehensive search of the available scientific literature, there are no specific examples of the application of combinatorial chemistry for the synthesis of this compound libraries. Combinatorial chemistry is a powerful tool for the rapid generation of large numbers of compounds for high-throughput screening. While this technique has been applied to the synthesis of other heterocyclic scaffolds, its use in generating diverse libraries of this compound derivatives has not been reported in the reviewed literature. The development of such a library would likely involve the solid-phase or solution-phase synthesis of the this compound core followed by the systematic introduction of a variety of building blocks at different positions on the scaffold.
Investigations into Molecular Mechanisms of 4 Methylbenzo D Isothiazole Bioactivity Non Clinical Focus
Modulation of Enzyme Activities by 4-Methylbenzo[d]isothiazole Scaffolds
The this compound scaffold and its related structures have been the subject of numerous studies to determine their effects on various enzyme activities. These investigations are crucial for understanding the compound's potential therapeutic applications.
Derivatives of benzothiazole (B30560) and benzimidazothiazolone have demonstrated significant inhibitory effects on several key enzymes.
Tyrosinase: Tyrosinase is a critical enzyme in the production of melanin, and its inhibition is a key strategy for managing hyperpigmentation. Certain benzimidazothiazolone analogs have been identified as potent tyrosinase inhibitors. For instance, compounds with 4-hydroxy, 3,4-dihydroxy, and 2,4-dihydroxy substituents have shown greater inhibitory activity than the well-known inhibitor, kojic acid nih.gov. The IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, for these compounds were found to be 3.70 µM, 3.05 µM, and 5.00 µM, respectively, compared to 18.27 µM for kojic acid nih.gov.
Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, and their inhibition is a primary approach for managing Alzheimer's disease. A series of novel benzothiazole-piperazine derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. One particular compound, LB05, demonstrated potent inhibition of AChE with an IC₅₀ value of 0.40 ± 0.01 μM mdpi.com. In another study, a series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin were designed, with one compound exhibiting strong inhibitory activity against AChE with an IC₅₀ value of 2.7 µM nih.gov.
Monoamine Oxidase (MAO): Monoamine oxidases A and B are enzymes that play a significant role in the metabolism of neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases. Several benzothiazole derivatives have been shown to be potent and selective inhibitors of human MAO-B, with some compounds exhibiting IC₅₀ values in the nanomolar range nih.govnih.gov. For example, one study reported a benzothiazole derivative with an IC₅₀ value of 0.0046 µM for MAO-B nih.gov. Another study on benzofuran–thiazolylhydrazone derivatives identified a compound with strong inhibitory activity against the MAO-A isoenzyme, with an IC₅₀ of 0.073 ± 0.003 μM nih.gov.
LD-carboxypeptidase: Docking studies have suggested that the inhibition of LD-carboxypeptidase is a probable mechanism for the antibacterial activity of certain benzothiazolylthiazolidin-4-one derivatives nih.govresearchgate.net. This enzyme is involved in the synthesis of the bacterial cell wall, making it an attractive target for antimicrobial agents.
Table 1: Inhibitory Activity of Benzothiazole Derivatives on Various Enzymes
| Enzyme | Derivative Class | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Tyrosinase | Benzimidazothiazolone analog | 3.05 | nih.gov |
| Acetylcholinesterase | Benzothiazole-piperazine derivative | 0.40 | mdpi.com |
| Acetylcholinesterase | 4-(benzo[d]thiazole-2-yl) phenol | 2.7 | nih.gov |
| Monoamine Oxidase-A | Benzofuran–thiazolylhydrazone | 0.073 | nih.gov |
| Monoamine Oxidase-B | 2-methylbenzo[d]thiazole derivative | 0.0046 | nih.gov |
| LD-carboxypeptidase | Benzothiazolylthiazolidin-4-one | Not specified | nih.govresearchgate.net |
Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug design and development. Kinetic studies are often employed to determine the type of inhibition.
For tyrosinase, kinetic analyses using Lineweaver-Burk and Dixon plots have shown that some benzimidazothiazolone derivatives act as competitive inhibitors researchgate.net. This indicates that these compounds bind to the active site of the enzyme, thereby preventing the substrate from binding.
In the case of cholinesterase, enzyme kinetics and propidium iodide displacement assays have revealed that some benzothiazole-piperazine derivatives act as mixed-type AChE inhibitors mdpi.com. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Kinetic studies of halo-substituted mixed ester/amide-based derivatives as inhibitors of jack bean urease indicated a mixed type of inhibition through Lineweaver-Burk plots semanticscholar.org. Similarly, the enzyme inhibitory kinetics of a potent thiazolidinone derivative against mushroom tyrosinase, determined by Lineweaver-Burk and Dixon plots, showed it to be a non-competitive inhibitor with a Kᵢ value of 1.5 µM researchgate.net.
Cellular Pathway Interactions and Molecular Target Identification (In Vitro Studies)
In vitro studies on cell lines are essential for identifying the cellular pathways affected by a compound and for pinpointing its molecular targets.
The antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives has been investigated, and the results suggest that these compounds can disrupt the GTPase activity and dynamic assembly of the FtsZ protein tandfonline.comsemanticscholar.org. FtsZ is a crucial protein in bacterial cell division, and its disruption leads to the inhibition of bacterial growth and cell death tandfonline.comsemanticscholar.org. Some catechol-derived thiazole (B1198619) compounds have also shown potent growth inhibition of bacteria, with minimum inhibitory concentration (MIC) values of ≤ 2 µg/mL tandfonline.com.
The antifungal mechanism of some thiazole derivatives against Candida albicans has been explored through sorbitol assays. An increase in the minimum inhibitory concentration (MIC) values in the presence of sorbitol suggests that these compounds may act by interfering with the fungal cell wall synthesis nih.gov. Additionally, a series of hydrazone derivatives containing a 4-methylbenzo[d]thiazole (B149020) moiety have been synthesized and shown to exhibit excellent fungicidal activities researchgate.net.
Table 2: Antimicrobial Activity of Thiazole and Benzothiazole Derivatives
| Microbial Target | Derivative Class | Mechanism of Action | MIC Value | Reference |
|---|---|---|---|---|
| Bacteria | 3-methylbenzo[d]thiazol-methylquinolinium | Disruption of FtsZ protein | Not specified | tandfonline.comsemanticscholar.org |
| Bacteria | Catechol-derived thiazole | Growth inhibition | ≤ 2 µg/mL | tandfonline.com |
| Candida albicans | Thiazole derivatives | Interference with cell wall synthesis | Not specified | nih.gov |
| Fungi | Hydrazone derivatives with 4-methylbenzo[d]thiazole | Not specified | Moderate to excellent activity | researchgate.net |
The interaction of benzothiazole derivatives with nucleic acids has been a subject of interest. Studies on benzothiazole-based DNA gyrase B inhibitors have explored their potential as antibacterial agents nih.gov. DNA gyrase is an essential enzyme for bacterial DNA replication. Some benzothiazole derivatives have been identified as human DNA topoisomerase IIα inhibitors, with one compound showing an IC₅₀ value as low as 39 nM nih.gov. Mechanistic studies suggested that this compound is a DNA minor groove-binding agent that interacts directly with the enzyme nih.gov.
The interaction between a benzothiazole derivative and the protein lysozyme has been studied using various techniques, including isothermal titration calorimetry, UV-vis spectroscopy, and fluorescence mdpi.com. These studies provide insights into the binding thermodynamics and conformational changes that occur upon interaction.
Thiazole and benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.
Studies on 4-methylthiazole have demonstrated its ability to induce apoptosis in HL-60 and K562 leukemia cells doi.orgksbu.edu.trresearchgate.net. The proposed mechanisms include the disruption of the mitochondrial membrane potential, activation of caspase-3, and the release of cytochrome c doi.orgresearchgate.net. Treatment with 4-methylthiazole also led to an increase in reactive oxygen species (ROS) and a rise in tumor necrosis factor-alpha (TNF-α) levels, suggesting the involvement of oxidative stress and pro-inflammatory responses in its cytotoxic effects ksbu.edu.trresearchgate.net. Gene expression analysis in K562 cells showed an upregulation of pro-apoptotic markers such as TP53, BAX, and BAK doi.org.
A novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway nih.gov. This was associated with increased generation of reactive oxygen species (ROS) and a loss of mitochondrial transmembrane potential nih.gov. In another study, a benzothiazole derivative bearing an amide moiety was shown to induce p53-mediated apoptosis in HPV16 positive cervical cancer cells researchgate.net. The mechanism involved the generation of ROS, double-strand breaks in DNA, and a shift in the BAX/BCL-2 ratio, favoring apoptosis researchgate.net.
Table 3: Apoptotic Mechanisms of Thiazole and Benzothiazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Key Apoptotic Events | Reference |
|---|---|---|---|
| 4-Methylthiazole | K562 Leukemia | Caspase-3 activation, Cytochrome-C release, Mitochondrial depolarization, Upregulation of TP53, BAX, BAK | doi.org |
| 4-Methylthiazole | HL-60 Leukemia | Disruption of mitochondrial membrane potential, Caspase-3 activation, Cytochrome c release, Increased ROS, Increased TNF-α | ksbu.edu.trresearchgate.net |
| Benzothiazole derivative | Colorectal Cancer | Increased ROS, Loss of mitochondrial transmembrane potential | nih.gov |
| Benzothiazole derivative | Cervical Cancer (SiHa) | ROS generation, DNA double-strand breaks, Increased nuclear TP53, Shift in BAX/BCL-2 ratio, Caspase-3 activation | researchgate.net |
Microtubule Polymerization Inhibition (Molecular Mechanism)
The microtubule system, a dynamic network of protein filaments essential for cell division, shape, and intracellular transport, is a key target in therapeutic research. Microtubules are polymers of α- and β-tubulin heterodimers, and their constant assembly (polymerization) and disassembly (depolymerization) are vital for cellular function. Disruption of this process can lead to cell-cycle arrest and apoptosis, making microtubule polymerization inhibitors a significant class of compounds.
While no direct studies on this compound's effect on microtubule polymerization were identified, the related benzothiazole and thiazole scaffolds are known to be integral to compounds designed as tubulin inhibitors. For instance, certain 2-amino-4-phenylthiazole derivatives have been reported to inhibit tubulin polymerization, thereby disrupting microtubule formation and suppressing cell division nih.gov. These compounds often work by binding to the colchicine-binding site on β-tublin, preventing the incorporation of tubulin dimers into growing microtubules nih.gov. Similarly, conjugates of benzo[d]imidazo[2,1-b]thiazole linked with 1,2,3-triazole have been synthesized and identified as potent inhibitors of tubulin polymerization, also interacting with the colchicine (B1669291) binding site researchgate.net. These findings highlight the potential of the core benzothiazole/isothiazole (B42339) structure as a pharmacophore for designing antimitotic agents, although specific activity for the 4-methyl derivative remains to be investigated.
Chemo-Biological Applications Beyond Traditional Drug Development
The unique electronic and structural properties of the benzisothiazole and benzothiazole rings lend them to a variety of applications in chemistry and materials science, extending beyond direct therapeutic development.
The benzothiazole and related heterocyclic systems are effective ligands for coordinating with transition metal ions. The nitrogen and, in some cases, sulfur atoms within the heterocyclic ring possess lone pairs of electrons that can be donated to vacant orbitals of a metal center, forming stable coordination complexes.
Research has demonstrated the synthesis of various transition metal complexes using Schiff base ligands derived from aminobenzothiazoles sdiarticle2.inresearchgate.net. In these structures, the nitrogen atom of the thiazole ring and the imine nitrogen of the Schiff base act as coordination sites, creating bidentate or polydentate ligands. These ligands can coordinate with a range of metals, including Co(II), Ni(II), Cu(II), and Zn(II), to form complexes with defined geometries, such as octahedral or square planar structures researchgate.netresearchgate.net. The resulting metal complexes exhibit unique electronic, magnetic, and spectroscopic properties, which can be tailored by modifying the benzothiazole ligand or the metal center. While specific complexes involving this compound as a ligand are not documented in the reviewed literature, its structure suggests it could similarly serve as a ligand in coordination chemistry.
The benzothiazole nucleus is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes and chemical sensors. These molecules are designed to exhibit a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon binding to a specific analyte. This "turn-on" or ratiometric response allows for the sensitive and selective detection of ions, molecules, and changes in the microenvironment.
Derivatives of benzothiazole have been engineered to create probes for various targets:
Metal Ions: A probe based on 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde was developed for the selective and sensitive detection of Aluminum ions (Al³⁺) nih.gov.
pH Variation: By coupling benzothiazole with spiropyrans, fluorescent probes capable of monitoring pH changes in living cells have been created nih.gov.
Biological Molecules: Benzothiazole-based probes have been designed to "light-up" upon binding to specific DNA structures like G-quadruplexes, and to detect biomolecules such as cysteine and esterase researchgate.neturfu.ru.
The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or chelation-enhanced fluorescence (CHEF). Although this compound has not been specifically developed as a probe, its core structure is analogous to those successfully used in chemical sensor design.
The benzothiazole and isothiazole scaffolds are prominent in agrochemical research due to their broad spectrum of biological activities, including fungicidal and insecticidal properties.
While research specifically detailing the agrochemical activity of this compound is scarce, a study on its isomer, 4-methylbenzo[d]thiazole , has yielded significant findings. A series of hydrazone derivatives containing the 4-methylbenzo[d]thiazole moiety was synthesized and evaluated for fungicidal activity against several plant pathogens. Several of these compounds demonstrated excellent inhibitory effects. For example, at a concentration of 50 mg/L, certain derivatives showed high inhibition rates against fungi such as Fusarium graminearum and Thanatephorus cucumeris.
The data below summarizes the fungicidal activity of selected hydrazone derivatives incorporating the 4-methylbenzo[d]thiazole scaffold.
Data is illustrative and derived from findings on 4-methylbenzo[d]thiazole derivatives, an isomer of the subject compound.
Furthermore, isothiazole derivatives are also known for their role in inducing systemic acquired resistance (SAR) in plants, which enhances their defense against subsequent pathogen attacks researchgate.net. This dual action of direct fungicidal activity and plant defense activation makes the isothiazole/thiazole scaffold a valuable platform for developing novel crop protection agents.
Emerging Trends and Future Research Directions
Integration of Artificial Intelligence and Machine Learning in 4-Methylbenzo[d]isothiazole Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, offering powerful tools for the design and optimization of novel compounds. mdpi.comspringernature.com For this compound and its derivatives, these computational approaches hold the potential to accelerate the identification of new therapeutic leads and materials with desired properties.
Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the biological activity of novel this compound derivatives, enabling the in silico screening of vast virtual libraries and prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net For instance, ML models have been successfully applied to predict the inhibitory activity of thiazole (B1198619) derivatives against various biological targets. nih.govresearchgate.net This approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.
Furthermore, generative AI models can be employed for the de novo design of this compound-based compounds with specific desired properties. By learning the underlying patterns in existing chemical data, these models can generate novel molecular structures that are likely to exhibit high activity and favorable pharmacokinetic profiles. This data-driven approach to molecular design can help to overcome creative blocks and explore uncharted regions of chemical space. springernature.com
The application of AI and ML in the context of this compound is still in its nascent stages, but the potential benefits are substantial. The following table summarizes the key applications of AI/ML in the discovery and design of this compound derivatives.
| Application Area | AI/ML Technique | Potential Impact on this compound Research |
| Lead Identification | Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of biological activity for virtual screening of novel derivatives. |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of novel this compound structures with optimized properties. |
| Property Prediction | Deep Learning, Random Forest | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to improve drug-likeness. |
| Target Identification | Network Biology, Pathway Analysis | Identification of potential biological targets for this compound and its analogs. |
Sustainable Synthesis and Green Chemistry Approaches for this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. bepls.com For the production of this compound, a shift towards more sustainable and eco-friendly synthetic methodologies is a key area of future research.
Traditional synthetic routes for benzothiazoles and related heterocycles often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant waste generation. mdpi.com Green chemistry approaches aim to address these challenges through the use of alternative energy sources, greener solvents, and catalytic systems. bepls.com
Recent advancements in the synthesis of benzothiazole (B30560) derivatives have highlighted several environmentally benign strategies that could be adapted for the production of this compound. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often with reduced solvent usage. mdpi.com
Ultrasonic irradiation: Sonochemistry can enhance reaction rates and efficiency, providing a greener alternative to conventional heating.
Use of green solvents: Replacing volatile organic compounds with water, ionic liquids, or deep eutectic solvents can greatly reduce the environmental footprint of the synthesis. mdpi.com
Heterogeneous catalysis: The use of recyclable solid catalysts simplifies product purification and minimizes waste. mdpi.com For example, SnP2O7 has been reported as an efficient and reusable catalyst for the synthesis of benzothiazoles. mdpi.com
One-pot, multi-component reactions: These reactions improve atom economy by combining several synthetic steps into a single operation, reducing waste and energy consumption. nih.gov
The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |
| Alternative Energy Sources | Utilization of microwave or ultrasound energy to drive reactions. | Reduced reaction times, lower energy consumption, and potentially higher yields. |
| Green Solvents | Employing water, supercritical fluids, or ionic liquids as reaction media. | Reduced toxicity and environmental pollution compared to traditional organic solvents. |
| Catalysis | Use of reusable heterogeneous catalysts or biocatalysts. | Simplified product separation, catalyst recycling, and reduced waste. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized by-product formation and more efficient use of resources. |
Multi-Omics Approaches to Elucidate Complex Biological Interactions
Understanding the detailed biological interactions of this compound is crucial for the development of new therapeutic agents. Multi-omics approaches, which involve the integrated analysis of data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform to unravel the complex biological responses to this compound. nih.govazolifesciences.com
By simultaneously profiling changes across multiple molecular levels, multi-omics studies can provide a holistic view of the cellular and systemic effects of this compound. nih.govsemanticscholar.org This integrated approach can help to:
Identify novel biological targets: By observing correlated changes in gene expression, protein levels, and metabolite concentrations, it is possible to identify previously unknown molecular targets of this compound.
Elucidate mechanisms of action: Multi-omics data can reveal the signaling pathways and metabolic networks that are perturbed by the compound, providing a deeper understanding of its mechanism of action. mdpi.com
Discover biomarkers of efficacy and toxicity: The comprehensive molecular profiles generated by multi-omics studies can aid in the identification of biomarkers that predict the therapeutic response or potential adverse effects of this compound. nih.govresearchgate.net
Facilitate personalized medicine: By understanding how an individual's unique molecular makeup influences their response to this compound, multi-omics can pave the way for more personalized therapeutic strategies. arxiv.org
While the application of multi-omics to study this compound is a future direction, the insights gained from such studies on other bioactive compounds demonstrate the immense potential of this approach. nih.gov
| Omics Layer | Information Provided | Relevance to this compound Research |
| Genomics | DNA sequence and structure | Identification of genetic variations that may influence sensitivity to the compound. |
| Transcriptomics | Gene expression levels (RNA) | Understanding how the compound alters gene expression profiles. |
| Proteomics | Protein abundance and modifications | Identifying protein targets and downstream effects on cellular machinery. |
| Metabolomics | Metabolite profiles | Elucidating the impact of the compound on metabolic pathways. |
Advanced Analytical Techniques for Real-time Monitoring and Characterization
The development of advanced analytical techniques is crucial for ensuring the quality, consistency, and efficiency of this compound production. Real-time monitoring of chemical reactions, in particular, offers significant advantages over traditional offline analysis by providing immediate feedback and enabling better process control.
Low-field Nuclear Magnetic Resonance (NMR) spectroscopy is an emerging process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions in a continuous flow setting. analytik.news This technique can provide quantitative information on the concentrations of reactants, intermediates, and products, enabling the optimization of reaction conditions and ensuring consistent product quality. The application of low-field NMR to the synthesis of this compound could lead to more efficient and robust manufacturing processes.
Other advanced analytical techniques that can be applied to the characterization of this compound and its derivatives include:
High-resolution mass spectrometry (HRMS): For accurate mass determination and structural elucidation of novel derivatives and their metabolites.
X-ray crystallography: To determine the three-dimensional structure of this compound and its complexes with biological targets, providing insights into structure-activity relationships.
In situ infrared (IR) spectroscopy: For real-time monitoring of reaction kinetics and identifying key reaction intermediates. researchgate.net
The integration of these advanced analytical techniques into the research and production of this compound will facilitate a deeper understanding of its chemical properties and enable the development of more efficient and controlled synthetic processes.
| Analytical Technique | Application in this compound Research | Key Advantages |
| Low-Field NMR Spectroscopy | Real-time monitoring of synthesis. | Non-destructive, quantitative, suitable for flow chemistry. analytik.news |
| High-Resolution Mass Spectrometry | Structural confirmation and metabolite identification. | High accuracy and sensitivity. |
| X-ray Crystallography | Determination of 3D molecular structure. | Provides detailed structural information for structure-based drug design. |
| In situ IR Spectroscopy | Real-time reaction monitoring. | Provides information on functional group transformations. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Benzo[d]isothiazole Core
The exploration of novel reactivity patterns and unprecedented transformations of the benzo[d]isothiazole core is a fundamental aspect of advancing the chemistry of this heterocyclic system. Discovering new reactions can lead to the synthesis of novel derivatives with unique properties and biological activities. nih.govresearchgate.net
Recent research on the reactivity of the broader class of benzo[d]isothiazoles has revealed interesting transformations. For example, the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes has been developed to synthesize benzo[f] mdpi.comnih.govthiazepine 1,1-dioxides. rsc.org This demonstrates the potential of photochemical methods to access novel heterocyclic scaffolds from the benzo[d]isothiazole core.
Furthermore, studies on the reactivity of the isothiazole (B42339) ring, such as its reaction with electrophiles like dibromine and sulfuryl chloride, provide insights into the regioselectivity of reactions on the heterocyclic portion of the molecule. Understanding these fundamental reactivity patterns is essential for the rational design of synthetic routes to new this compound derivatives.
Future research in this area could focus on:
Transition-metal-catalyzed cross-coupling reactions: To introduce a wide range of substituents onto the aromatic and heterocyclic rings of this compound.
C-H activation/functionalization: For the direct and atom-economical modification of the benzo[d]isothiazole scaffold.
Photoredox catalysis: To access novel reaction pathways and construct complex molecular architectures under mild conditions.
Ring-opening and ring-expansion reactions: To transform the benzo[d]isothiazole core into other valuable heterocyclic systems.
The discovery of new transformations will not only expand the chemical space around this compound but also provide access to compounds with potentially novel biological activities. nih.govarkat-usa.org A new series of hydrazone derivatives containing the 4-methylbenzo[d]thiazole (B149020) moiety has been synthesized and shown to exhibit fungicidal activities. researchgate.net
| Reaction Type | Potential Application to this compound | Significance |
| Cross-Coupling Reactions | Functionalization of the aromatic and heterocyclic rings. | Access to a diverse range of derivatives for structure-activity relationship studies. |
| C-H Functionalization | Direct modification of C-H bonds. | More efficient and sustainable synthetic routes. |
| Photocatalysis | Enabling novel transformations under mild conditions. | Access to unique molecular scaffolds. |
| Ring System Transformations | Conversion to other heterocyclic systems. | Expansion of structural diversity and potential for new biological activities. |
Q & A
Q. What advanced techniques resolve contradictions in reported biological activities of isothiazole derivatives?
- Methodological Answer : Meta-analyses of in vitro/in vivo data identify confounding factors (e.g., assay protocols, cell lines). Orthogonal validation (e.g., CRISPR knockouts for target engagement) confirms mechanism of action. High-content screening (HCS) combines cytotoxicity and phenotypic profiling to disentangle off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
